N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H19NO5S and its molecular weight is 385.43. The purity is usually 95%.
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Scientific Research Applications
Virtual Screening in Drug Development
Research on similar compounds has involved virtual screening targeting specific receptors, such as the urokinase receptor (uPAR). This approach led to the discovery of compounds with potential applications in treating breast tumor metastasis. One study demonstrated that certain compounds blocked angiogenesis and induced apoptosis in cell growth, highlighting the promise of these compounds in cancer treatment and the importance of virtual screening in drug development (F. Wang et al., 2011).
Antibacterial and Antimicrobial Properties
Several studies have synthesized novel analogs of similar compounds, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies emphasize the potential of these compounds in the development of new antibacterial agents (M. Palkar et al., 2017). Another study focused on the synthesis and antimicrobial evaluation of related compounds, further underscoring their potential in combating microbial infections (Sailaja Rani Talupur et al., 2021).
Herbicidal Activity
Research has also explored the herbicidal activity of related compounds. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a similar compound, has been found effective on annual and perennial grasses, suggesting potential agricultural utility (K. Viste et al., 1970).
Antioxidant Studies
Compounds structurally similar have been synthesized and evaluated for their antioxidant activities. Many of these compounds were found to possess moderate to significant radical scavenging activity, indicating their potential use in developing new biologically active compounds (Matloob Ahmad et al., 2012).
Antimicrobial and Antioxidant Activities
Another study synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and found that these compounds exhibit promising antimicrobial and antioxidant activities. This highlights the potential of such compounds in developing new drugs with antimicrobial and antioxidant properties (M. A. Sindhe et al., 2016).
Photoreleasable Protecting Group for Carboxylic Acids
Research has been conducted on using similar compounds as photoreleasable protecting groups for carboxylic acids. This application is significant in the field of organic chemistry and drug development (Klan et al., 2000).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-13-3-5-16(9-14(13)2)21(17-7-8-27(23,24)11-17)20(22)15-4-6-18-19(10-15)26-12-25-18/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDNJXRKRHNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.